8alpha-Methacryloyloxybalchanin
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Overview
Description
Preparation Methods
The synthesis of 8alpha-Methacryloyloxybalchanin involves the extraction of the compound from natural sources such as the aerial parts of Chamaemelum fuscatum . The compound can be isolated along with other related eudesmanolides through chromatographic techniques . Industrial production methods typically involve the extraction and purification of the compound from plant sources, followed by crystallization to obtain a high-purity product .
Chemical Reactions Analysis
8alpha-Methacryloyloxybalchanin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8alpha-Methacryloyloxybalchanin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes . For example, it may inhibit the activity of pro-inflammatory enzymes, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
8alpha-Methacryloyloxybalchanin is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:
8alpha-Isobutyryloxybalchanin: Another sesquiterpenoid with similar structural features but different biological activities.
8alpha-Methacryloyloxyarmexifolin: A related compound with distinct chemical properties and applications.
8alpha-Isobutyryloxyarmexifolin: Similar in structure but with variations in its biological effects.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C19H24O5 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[(3aR,4S,5aR,6R,9aS,9bR)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H24O5/c1-9(2)17(21)23-12-8-19(5)13(20)7-6-10(3)15(19)16-14(12)11(4)18(22)24-16/h6,12-16,20H,1,4,7-8H2,2-3,5H3/t12-,13+,14+,15+,16-,19-/m0/s1 |
InChI Key |
HMSQLCOJKRNFGH-QHJVRGJGSA-N |
Isomeric SMILES |
CC1=CC[C@H]([C@]2([C@H]1[C@@H]3[C@@H]([C@H](C2)OC(=O)C(=C)C)C(=C)C(=O)O3)C)O |
Canonical SMILES |
CC1=CCC(C2(C1C3C(C(C2)OC(=O)C(=C)C)C(=C)C(=O)O3)C)O |
Origin of Product |
United States |
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